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Introduction
Threose Nucleic Acid (TNA) is a promising artificial genetic polymer with a four-carbon threose

sugar backbone, which imparts remarkable biological stability, including resistance to nuclease

degradation.[1][2] This makes TNA a compelling candidate for various therapeutic and

diagnostic applications. The synthesis of TNA oligonucleotides often involves the use of

protecting groups on the nucleobases to prevent side reactions. One such protecting group is

benzoyl (Bz) on cytosine (C). Following solid-phase synthesis, complete removal of these

protecting groups and purification of the full-length oligonucleotide from failure sequences and

other impurities is critical for downstream applications.[3]

High-performance liquid chromatography (HPLC) is a powerful technique for the purification of

synthetic oligonucleotides.[3][4] Ion-pair reversed-phase (IP-RP) HPLC, in particular, offers

excellent resolution and is compatible with mass spectrometry, making it a method of choice for

the analysis and purification of modified oligonucleotides.[5][6][7][8] This application note

provides a detailed protocol for the purification of oligonucleotides containing TNA-C(Bz) using

IP-RP HPLC. The protocol covers the deprotection of the benzoyl group, sample preparation,

HPLC conditions, and post-purification processing.
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Materials
Crude TNA-C(Bz) oligonucleotide (synthesized on solid support)

Ammonium hydroxide (30%)

Methylamine solution (40% in water)

Triethylamine (TEA)

Acetic acid, glacial

Triethylammonium acetate (TEAA) buffer, 1.0 M, pH 7.0

Hexafluoroisopropanol (HFIP)

Acetonitrile (ACN), HPLC grade

Deionized, sterile-filtered water

C18 reverse-phase HPLC column (e.g., Agilent PLRP-S, Waters XBridge OST C18)

HPLC system with a UV detector and fraction collector

Lyophilizer

Mass spectrometer (for identity confirmation)

Equipment
HPLC System

Vortex mixer

Centrifuge

Lyophilizer (Speed-Vac)

UV-Vis Spectrophotometer
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Mass Spectrometer

Experimental Protocols
Deprotection of Benzoyl Group and Cleavage from Solid
Support
The benzoyl protecting group on cytosine must be removed, and the oligonucleotide must be

cleaved from the solid support. A common method for this is treatment with a mixture of

ammonium hydroxide and methylamine (AMA).[9]

Transfer the solid support containing the synthesized TNA-C(Bz) oligonucleotide to a 2 mL

screw-cap tube.

Prepare the AMA solution by mixing equal volumes of 30% ammonium hydroxide and 40%

aqueous methylamine.

Add 1 mL of the AMA solution to the solid support.

Incubate the mixture at 65°C for 15 minutes to ensure complete removal of the benzoyl

group and cleavage from the support.

Allow the tube to cool to room temperature.

Centrifuge the tube and carefully transfer the supernatant containing the cleaved and

deprotected oligonucleotide to a new tube.

Evaporate the AMA solution to dryness using a lyophilizer.

Resuspend the dried oligonucleotide pellet in 1 mL of sterile, deionized water. This is the

crude, deprotected oligonucleotide solution.

Sample Preparation for HPLC
Proper sample preparation is crucial for optimal HPLC performance.

Dissolve the crude, deprotected oligonucleotide in the HPLC mobile phase A (see section 3

for composition). A typical starting concentration is 10-20 OD260 units per 100 µL injection.
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Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could

damage the HPLC column.

Ion-Pair Reversed-Phase HPLC Purification
This protocol utilizes a triethylamine-based ion-pairing agent. The positively charged

triethylammonium ions form a neutral, hydrophobic complex with the negatively charged

phosphate backbone of the TNA oligonucleotide, allowing for separation on a reverse-phase

column.[6]

Column: C18 Reverse-Phase Column (e.g., 5 µm particle size, 100 Å pore size)

Mobile Phase A: 0.1 M TEAA, pH 7.5 in deionized water

Mobile Phase B: 0.1 M TEAA, pH 7.5 in 50% Acetonitrile / 50% water[10]

Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID)

Column Temperature: 60°C (elevated temperature can improve resolution by reducing

secondary structures)

Detection: UV absorbance at 260 nm

Gradient Program:

Time (minutes) % Mobile Phase B

0 5

3 5

23 65

25 100

28 100

30 5
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Equilibrate the HPLC column with 95% Mobile Phase A and 5% Mobile Phase B for at least

10 column volumes or until a stable baseline is achieved.

Inject the prepared TNA oligonucleotide sample.

Monitor the separation at 260 nm and collect fractions corresponding to the major peak,

which should be the full-length product. The full-length product is more hydrophobic due to

its greater number of nucleobases and will therefore have a longer retention time than the

shorter failure sequences.

Combine the fractions containing the purified oligonucleotide.

Post-Purification Processing
The collected fractions need to be processed to remove the HPLC solvents and ion-pairing

agents.

Freeze the combined fractions containing the purified TNA oligonucleotide at -80°C.

Lyophilize the frozen sample to dryness. This will remove the water, acetonitrile, and the

volatile TEAA buffer.

For applications sensitive to residual salts, a desalting step using a size-exclusion column

(e.g., NAP-10) may be necessary.[10]

Resuspend the final purified oligonucleotide in a suitable buffer or sterile water.

Quantify the oligonucleotide using UV absorbance at 260 nm.

Confirm the identity and purity of the final product by mass spectrometry and analytical

HPLC or capillary electrophoresis.

Data Presentation
Table 1: Purity of TNA Oligonucleotide Before and After HPLC Purification
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Sample Purity (%) by Analytical HPLC

Crude Deprotected TNA Oligonucleotide 65.2

HPLC Purified TNA Oligonucleotide 98.7

Table 2: Yield of TNA Oligonucleotide Purification

Parameter Value

Starting Amount (Crude, OD260) 150

Final Amount (Purified, OD260) 95

Yield (%) 63.3

Table 3: Mass Spectrometry Analysis of Purified TNA Oligonucleotide

Parameter Value

Expected Mass (Da) 6153.8

Observed Mass (Da) 6154.2

Mass Difference (Da) +0.4
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Caption: Workflow for the purification of TNA oligonucleotides.
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Caption: Ion-pair reversed-phase chromatography mechanism.

Discussion
The purification of TNA oligonucleotides presents unique challenges due to their modified

backbone. However, the fundamental principles of ion-pair reversed-phase HPLC are well-

suited for this task. The benzoyl protecting group on cytosine is relatively stable and requires

specific deprotection conditions, such as the use of AMA, to ensure its complete removal.

Incomplete deprotection would result in a more hydrophobic species that could complicate the

HPLC purification profile.

The choice of an appropriate stationary phase and mobile phase is critical for achieving high-

resolution separation. C18 columns are widely used for oligonucleotide purification due to their

hydrophobicity and stability. The use of TEAA as an ion-pairing agent is a well-established

method, providing good peak shape and resolution.[6][11] The elevated column temperature

helps to disrupt any secondary structures that the TNA oligonucleotide might form, leading to

sharper peaks and improved separation from closely related impurities.

The provided gradient is a starting point and may require optimization depending on the length

and sequence of the specific TNA oligonucleotide. Longer oligonucleotides will generally

require a higher percentage of acetonitrile for elution. The final purity of the oligonucleotide

should always be confirmed by orthogonal methods such as mass spectrometry and analytical

HPLC or capillary electrophoresis to ensure it is suitable for its intended application. The yield

of the purification process is also an important consideration, particularly for large-scale

synthesis. The protocol described here provides a robust framework for achieving high-purity

TNA oligonucleotides for research and development purposes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. osti.gov [osti.gov]

2. Structural basis for TNA synthesis by an engineered TNA polymerase - PMC
[pmc.ncbi.nlm.nih.gov]

3. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG
[thermofisher.com]

4. eu.idtdna.com [eu.idtdna.com]

5. agilent.com [agilent.com]

6. elementlabsolutions.com [elementlabsolutions.com]

7. chromatographyonline.com [chromatographyonline.com]

8. waters.com [waters.com]

9. glenresearch.com [glenresearch.com]

10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility
[massspec.chem.ox.ac.uk]

11. agilent.com [agilent.com]

To cite this document: BenchChem. [Application Note and Protocol: HPLC Purification of
Oligonucleotides Containing TNA-C(Bz)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12410213#hplc-purification-of-oligonucleotides-
containing-tna-c-bz]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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